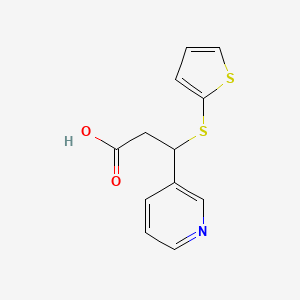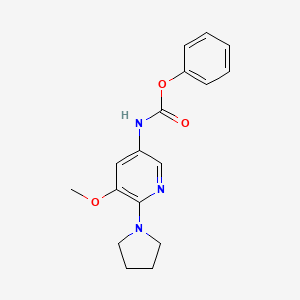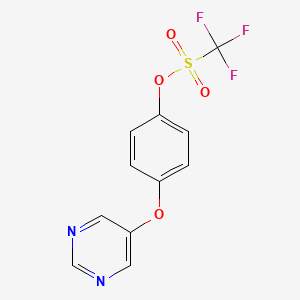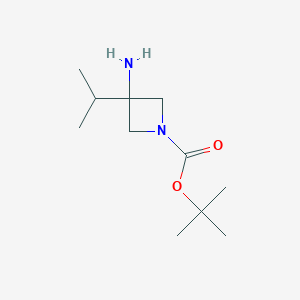
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid is a heterocyclic compound that features both pyridine and thiophene rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by the addition of thiourea to form the desired product. The reaction conditions often include the use of hydrazine hydrate to facilitate the formation of intermediate compounds, which are then transformed into the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine and thiophene compounds .
科学的研究の応用
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as anti-inflammatory and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound also features pyridine and thiophene rings and has shown similar biological activities.
3-(Pyridin-2-yl)phenylamino derivatives: These compounds are known for their herbicidal activity and share structural similarities with 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiophene rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
特性
分子式 |
C12H11NO2S2 |
|---|---|
分子量 |
265.4 g/mol |
IUPAC名 |
3-pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)7-10(9-3-1-5-13-8-9)17-12-4-2-6-16-12/h1-6,8,10H,7H2,(H,14,15) |
InChIキー |
ONNCIFSXRBDNBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(CC(=O)O)SC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)

![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)




